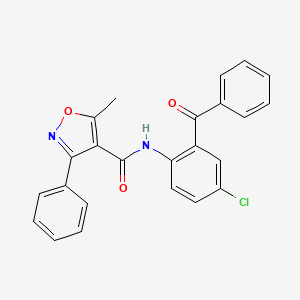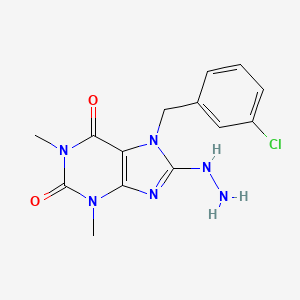
1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol is not fully understood. However, studies have suggested that the compound inhibits the activity of COX-2 by binding to its active site. This inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammation process. Additionally, the compound has been found to scavenge free radicals by donating hydrogen atoms, which neutralize the free radicals and prevent oxidative damage to cells. The anticancer properties of the compound are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has been found to have various biochemical and physiological effects. The compound has been found to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins. This inhibition has been found to reduce inflammation in animal models. Additionally, the compound has been found to scavenge free radicals, which can cause oxidative damage to cells. The compound has also been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has several advantages and limitations for lab experiments. One of the advantages is that the compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. This makes it a potentially useful compound for studying these areas of research. Additionally, the compound has been synthesized using various methods, which makes it readily available for use in lab experiments. However, one of the limitations of the compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its effects.
Orientations Futures
There are several future directions for research on 1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol. One direction is to further investigate its mechanism of action. This will help to better understand how the compound exerts its effects and may lead to the development of more effective compounds. Another direction is to investigate the compound's potential applications in other areas of research, such as neurodegenerative diseases. Finally, more studies are needed to determine the safety and toxicity of the compound, as well as its pharmacokinetics and pharmacodynamics in animal models.
Méthodes De Synthèse
1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol can be synthesized using various methods. One of the commonly used methods is the reaction between 2-aminobenzothiazole and 4-nitrobenzaldehyde in the presence of hydrazine hydrate and acetic acid. The reaction yields 1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol as a yellow solid.
Applications De Recherche Scientifique
1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammation process. The compound has also been found to scavenge free radicals, which can cause oxidative damage to cells. Additionally, 1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has been studied for its potential anticancer properties. It has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(4-nitrophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S/c21-15-9-13(10-5-7-11(8-6-10)20(22)23)18-19(15)16-17-12-3-1-2-4-14(12)24-16/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQIGLAXKKQNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide](/img/structure/B4967598.png)
![ethyl 1-(tetrahydro-2H-thiopyran-4-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967606.png)
![3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol](/img/structure/B4967608.png)
![5-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B4967613.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967619.png)
![3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967627.png)
![3-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4967635.png)

![2-(4-bromophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4967645.png)
![{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B4967656.png)
![2-[(3-cyclopropyl-1-phenylpropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4967673.png)
![1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)